molecular formula C14H19NO3 B1382874 cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate CAS No. 1431364-00-9

cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate

Cat. No. B1382874
CAS RN: 1431364-00-9
M. Wt: 249.3 g/mol
InChI Key: XNTGFDXDTMAHJN-VXGBXAGGSA-N
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Description

Cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate is a chemical compound with the empirical formula C14H19NO3 . It is also known as MBOCA. This compound is used in various fields of research and industry.


Molecular Structure Analysis

The molecular weight of cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate is 249.31 g/mol . The SMILES string representation of this compound is O=C(OC(C)(C)C)[C@@H]1N[C@@H]1C(C=C2)=CC=C2OC .


Physical And Chemical Properties Analysis

Cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate is a solid .

Scientific Research Applications

Synthesis and Transformation

  • Novel Synthesis Pathways : The compound is utilized in the synthesis of cis-3,5-disubstituted morpholine derivatives, highlighting its role in the synthesis of structurally complex molecules with potential applications in medicinal chemistry and material science (D’hooghe et al., 2006).

  • Aziridination Catalyst : It serves as a component in the iridium-catalyzed aziridination of aliphatic aldehydes, aliphatic amines, and ethyl diazoacetate, indicating its utility in catalysis and the formation of aziridine derivatives with high stereoselectivity (Kubo et al., 2000).

Derivative Synthesis and Chemical Transformations

  • Kinetic Resolution and Asymmetric Synthesis : The compound is involved in kinetic resolutions and asymmetric synthesis processes for the creation of cispentacin and transpentacin derivatives, showcasing its significance in stereoselective organic synthesis (Aye et al., 2008).

  • Ring Opening and Rearrangement : Utilized in ring-opening reactions and regioselective rearrangements, exemplified by its use in C3-peroxylation of spiro-aziridine and spiro-epoxy oxindoles, demonstrating its versatility in synthetic organic chemistry (Hajra et al., 2019).

Advanced Chemical Interactions

  • Nucleophile-directed Transformations : It plays a crucial role in nucleophile-directed selective transformations, highlighting its utility in the synthesis of functionalized aziridines, azetidines, and benzo-fused cyclic compounds (Kenis et al., 2013).

  • Aspartic Acid Protease Inhibitors : A series of its derivatives were synthesized as inhibitors for Candida albicans secreted aspartic acid proteases, indicating its potential applications in antifungal therapies and enzyme inhibition studies (Büchold et al., 2011).

Safety and Hazards

This compound is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights of a third party . It has a hazard classification of Acute Tox. 4 Oral .

properties

IUPAC Name

tert-butyl (2R,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)12-11(15-12)9-5-7-10(17-4)8-6-9/h5-8,11-12,15H,1-4H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTGFDXDTMAHJN-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1[C@H](N1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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